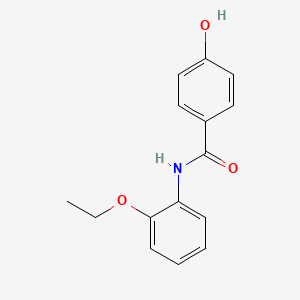

N-(2-ethoxyphenyl)-4-hydroxybenzamide

Description

N-(2-Ethoxyphenyl)-4-hydroxybenzamide (C₁₅H₁₅NO₃, MW 257.29 g/mol) is a benzamide derivative characterized by a 2-ethoxy substituent on the phenyl ring and a 4-hydroxy group on the benzamide moiety .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-6-4-3-5-13(14)16-15(18)11-7-9-12(17)10-8-11/h3-10,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFZNVBBWLCGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-hydroxybenzamide typically involves the reaction of 2-ethoxyaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform at room temperature.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Brominated derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzamide derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-hydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituents

- Crystallographic studies confirm its planar structure, with geometric parameters typical of benzamides .

- This compound : The larger ethoxy group introduces steric hindrance, which may reduce packing efficiency in crystalline forms compared to methoxy analogs.

Nitro and Bromo Substituents

- N-(2-Nitrophenyl)-4-bromo-benzamide (C₁₃H₉BrN₂O₃, MW 321.13 g/mol): The electron-withdrawing nitro and bromo groups increase reactivity, making this compound suitable for structural studies. Crystallographic data reveal two molecules per asymmetric unit, with bond lengths and angles consistent with similar derivatives .

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Compared to the title compound in , the additional methoxy group in 4MNB alters electronic density, impacting intermolecular interactions .

Hydroxy and Urea Functional Groups

- HPLC purity of 99.7% and MS data confirm its stability under synthetic conditions .

Structural and Functional Insights

Crystallographic and Spectroscopic Data

- N-(2-Nitrophenyl)-4-bromo-benzamide : X-ray diffraction reveals a planar benzamide core with dihedral angles of 4.2° between aromatic rings, comparable to 4MNB .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Fluorescence studies indicate strong emission at 420 nm (λₑₓ = 350 nm), suggesting applications in optical materials .

Tautomerism and Stability

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones : IR and NMR data confirm stabilization in the thione tautomeric form, with νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands . This contrasts with hydroxybenzamides, where tautomerism is less prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.